5-Benzoyloxindole
Description
5-Benzoyloxindole (CAS: Not explicitly provided; referred to as "Compound 3" in studies) is a synthetic indole derivative designed as a bioisostere of 2(3H)-benzoxazolone, a scaffold with established antiepileptic activity . Its compact structure (approximate molecular formula: C₁₅H₁₁NO₂) features a benzoyl group at the 5-position of the oxindole core, contributing to its pharmacological profile . Synthesized via a Friedel-Crafts acylation reaction using LiCl as a catalyst, it achieves a 67% yield and a melting point of 157–158°C .
In preclinical studies, this compound demonstrated potent anticonvulsant activity in the maximal electroshock (MES) test (ED₅₀ = 11.2 mg/kg in mice), comparable to phenytoin, carbamazepine, and valproic acid, but was surpassed by ameltolide . Its lack of activity in the subcutaneous metrazol (scMET) test suggests a phenytoin-like mechanism, selectively targeting voltage-gated sodium channels .
Properties
Molecular Formula |
C15H11NO2 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
5-benzoyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C15H11NO2/c17-14-9-12-8-11(6-7-13(12)16-14)15(18)10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |
InChI Key |
DZNAJEDQDMDIEL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3)NC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
- Unique Pharmacophore : this compound’s activity is retained only when the benzoyl and ketone groups are preserved, making it a rare effective derivative among >6,000 phenytoin analogs tested historically .
- Drug Development Potential: Its favorable physicochemical properties (e.g., low MW, synthetic accessibility) position it as a promising lead for anticonvulsant drug discovery .
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